1,2-Ditert-butylhydrazine;sulfuric acid
Description
1,2-Ditert-butylhydrazine;Sulfuric Acid is a hydrazine derivative complexed with sulfuric acid. This compound is characterized by tert-butyl groups attached to a hydrazine backbone, stabilized by sulfuric acid, which likely enhances its reactivity and stability in organic syntheses .
Key applications include its use as a precursor in pharmaceutical and dye manufacturing, similar to 1,2-Diphenylhydrazine (DPH), a known intermediate in benzidine and phenylbutazone production . Sulfuric acid in the complex may act as a catalyst or stabilizer, akin to its role in Alumina Sulfuric Acid (ASA) -catalyzed reactions for synthesizing heterocyclic compounds .
Properties
CAS No. |
50780-14-8 |
|---|---|
Molecular Formula |
C8H22N2O4S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1,2-ditert-butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-7(2,3)9-10-8(4,5)6;1-5(2,3)4/h9-10H,1-6H3;(H2,1,2,3,4) |
InChI Key |
VOXHUNBCJFZOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NNC(C)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Hydrazine with Tert-Butyl Halides
The most direct route involves reacting hydrazine (N₂H₄) with tert-butyl halides (e.g., tert-butyl chloride or bromide) under alkaline conditions. EP0116198B1 discloses a high-yield method using hydrazine monohydrohalogenide (N₂H₅X) and tert-butyl halides in aqueous media:
Reaction Setup :
Acidification :
Key Data :
Boc-Protection/Deprotection Strategy
For enhanced selectivity, hydrazine is first protected with tert-butoxycarbonyl (Boc) groups, alkylated, and then deprotected:
Boc Protection :
Alkylation :
Deprotection :
Salt Formation :
Key Data :
Reductive Amination of tert-Butylamines
An alternative approach employs reductive amination of tert-butylamine with aldehydes or ketones, though this method is less common:
Condensation :
Reduction :
Acid Workup :
Key Data :
Optimization of Reaction Conditions
Solvent Systems
Catalysts
Temperature and Time
- Optimal range: 80–140°C.
- Longer reaction times (6–24 hours) improve yields in Boc-deprotection steps.
Purification and Characterization
Crystallization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1,2-Ditert-butylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,2-Ditert-butylhydrazine;sulfuric acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of 1,2-Ditert-butylhydrazine;sulfuric acid depend on the type of reaction and the reagents used. For example, oxidation may yield tert-butylhydrazone derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
1,2-Ditert-butylhydrazine;sulfuric acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ditert-butylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or disrupt cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
Catalytic Efficiency: Sulfuric Acid vs. Heterogeneous Catalysts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
